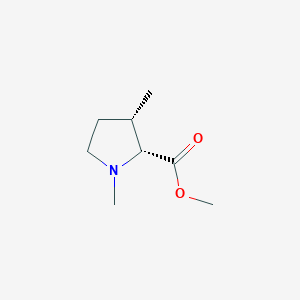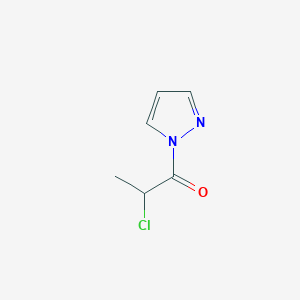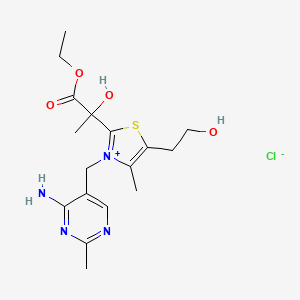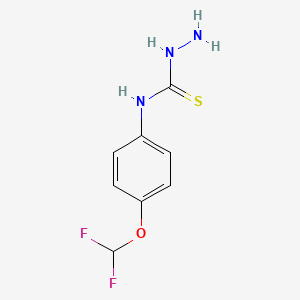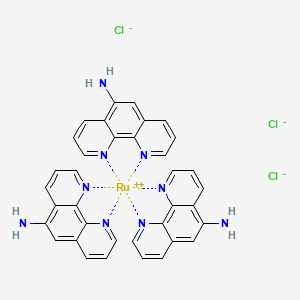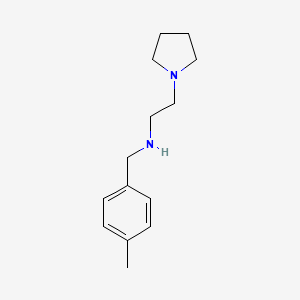![molecular formula C15H14OS B12862775 1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)
1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl] ethanone is an organic compound with a complex structure that includes a biphenyl core substituted with a methylsulfanyl group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl] ethanone typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylsulfanyl donor.
Attachment of the Ethanone Moiety: The ethanone group can be attached through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl] ethanone undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, Lewis acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl] ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl] ethanone involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in redox reactions, while the biphenyl core can engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-(Methylsulfanyl)benzyl]hydrazine
- 1-[4-(Methylsulfonyl)phenyl]ethan-1-one
- 1-[4-(Benzyloxy)-4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl] ethanone
Uniqueness
1-[4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl] ethanone is unique due to its specific substitution pattern and the presence of both a methylsulfanyl group and an ethanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H14OS |
|---|---|
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
1-[3-(4-methylsulfanylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H14OS/c1-11(16)13-4-3-5-14(10-13)12-6-8-15(17-2)9-7-12/h3-10H,1-2H3 |
Clave InChI |
GPLGUAVVQSDPAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)

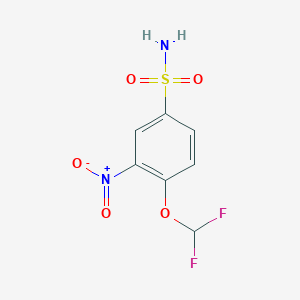
![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)
![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)
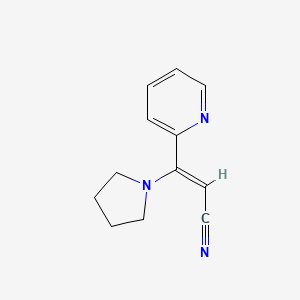
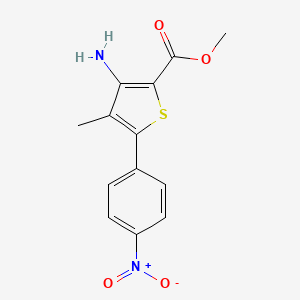
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
